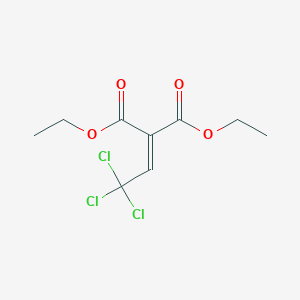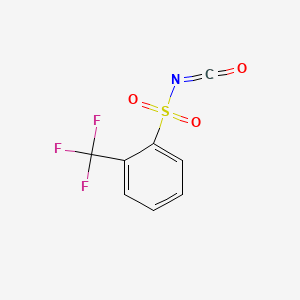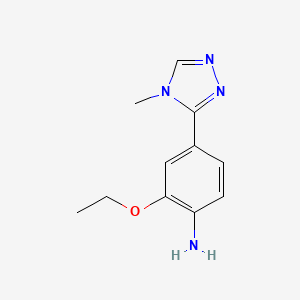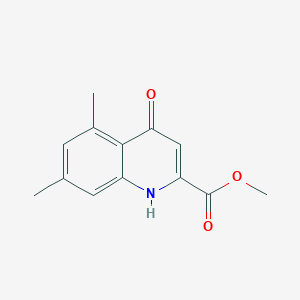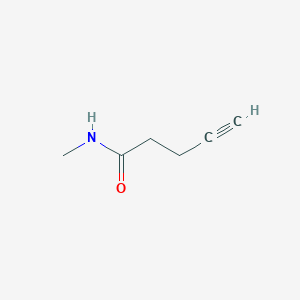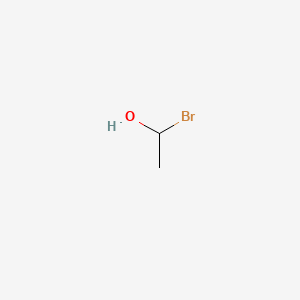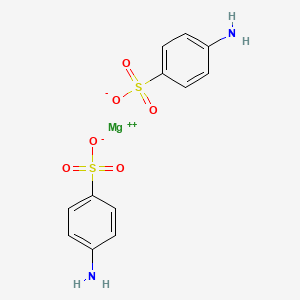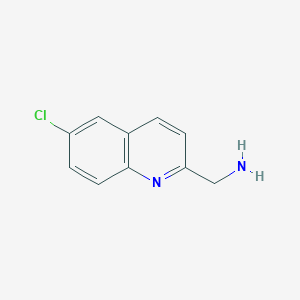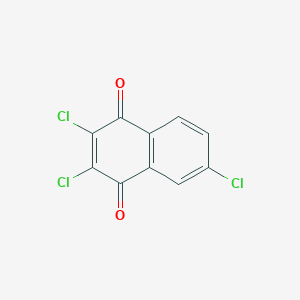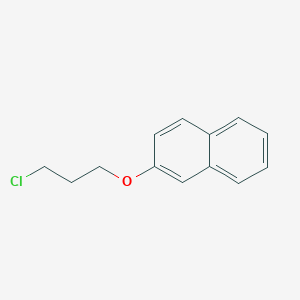
3-(2-Naphthyloxy)-1-chloropropane
概要
説明
3-(2-Naphthyloxy)-1-chloropropane is an organic compound with the molecular formula C13H13ClO. It is a derivative of naphthalene, where a 3-chloropropoxy group is attached to the second position of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyloxy)-1-chloropropane typically involves the reaction of naphthol with 1-chloro-3-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(2-Naphthyloxy)-1-chloropropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of 2-(3-aminopropoxy)naphthalene or 2-(3-thiopropoxy)naphthalene.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 2-(3-hydroxypropoxy)naphthalene.
科学的研究の応用
3-(2-Naphthyloxy)-1-chloropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of naphthalene derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Naphthyloxy)-1-chloropropane is not well-documented. similar naphthalene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways .
類似化合物との比較
Similar Compounds
- 2-(3-Bromopropoxy)naphthalene
- 2-(3-Iodopropoxy)naphthalene
- 2-(3-Methanesulfonylbutoxy)naphthalene
- 2-(3-Bromobutoxy)naphthalene
- 2-(3-Iodobutoxy)naphthalene
Uniqueness
3-(2-Naphthyloxy)-1-chloropropane is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
56231-42-6 |
|---|---|
分子式 |
C13H13ClO |
分子量 |
220.69 g/mol |
IUPAC名 |
2-(3-chloropropoxy)naphthalene |
InChI |
InChI=1S/C13H13ClO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 |
InChIキー |
QPVWDIOTNVVIDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

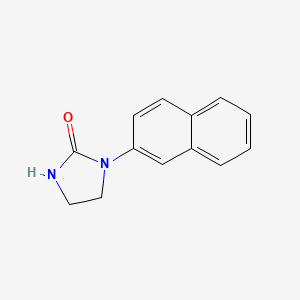
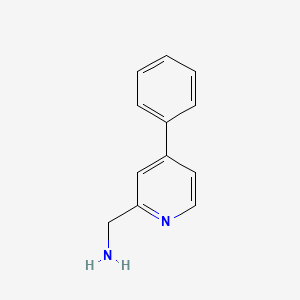
![Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-](/img/structure/B8688012.png)
